![molecular formula C32H53NO4 B579364 [(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate CAS No. 19454-74-1](/img/structure/B579364.png)
[(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate is a complex organic compound with the molecular formula C32H53NO4 and a molecular weight of 515.779
Analyse Chemischer Reaktionen
[(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use reagents such as lithium aluminum hydride or sodium borohydride. The major products formed from these reactions would depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
[(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a precursor for synthesizing other complex molecules. In biology and medicine, it may have potential as a bioactive compound with therapeutic properties. Industrial applications could involve its use in the development of new materials or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
[(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate can be compared with other similar compounds in terms of its structure and properties. Similar compounds may include other lanostane derivatives with nitrosooxy and acetate functional groups.
Eigenschaften
CAS-Nummer |
19454-74-1 |
---|---|
Molekularformel |
C32H53NO4 |
Molekulargewicht |
515.779 |
IUPAC-Name |
[(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C32H53NO4/c1-21(2)12-10-13-22(3)24-14-19-31(9)27-25(15-18-30(24,31)8)29(7)17-11-16-28(5,6)26(29)20-32(27,37-33-35)36-23(4)34/h21-22,24,26H,10-20H2,1-9H3/t22-,24-,26+,29-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
AIFABFHJGRUQBV-FBKXRKKTSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(CC4C3(CCCC4(C)C)C)(OC(=O)C)ON=O)C)C |
Synonyme |
7β-(Nitrosooxy)lanost-8-en-7α-ol acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.